hexanedioic acid;1-(1H-indol-5-yl)ethanamine
Description
Hexanedioic acid (adipic acid, C₆H₁₀O₄) is a dicarboxylic acid widely used in polymer synthesis, particularly in polyamides and polyesters. 1-(1H-Indol-5-yl)ethanamine (C₁₀H₁₂N₂, CAS 147591-52-4) is a tryptamine derivative featuring an indole ring substituted at the 5-position with an ethylamine group . The combination of these two compounds, denoted as "hexanedioic acid;1-(1H-indol-5-yl)ethanamine," is likely a copolymer or salt. Evidence suggests it may belong to a class of polyamides or polyesters, where hexanedioic acid is polymerized with amines or diols. For example, polymers of hexanedioic acid with cyclohexanemethanamine derivatives are documented in materials science .
Properties
Molecular Formula |
C26H34N4O4 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
hexanedioic acid;1-(1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/2C10H12N2.C6H10O4/c2*1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2*2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
XFDBIIBTWDDKML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)N.CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Traditional Nitric Acid Oxidation
Hexanedioic acid is classically synthesized by oxidizing cyclohexanol or cyclohexanone with concentrated nitric acid. This method produces high yields (~95%) but generates nitrogen oxide byproducts (NOₓ), posing environmental and safety hazards.
Reaction Conditions
-
Reactants : Cyclohexanol (1 mol), HNO₃ (65%, excess)
-
Temperature : 50–60°C
-
Catalyst : Vanadium pentoxide (V₂O₅)
-
Yield : 92–95%
-
Byproducts : NO₂, N₂O
Green Catalytic Oxidation
An environmentally friendly alternative employs hydrogen peroxide (H₂O₂) as the oxidant with a phase-transfer catalyst (Aliquat 336) and sodium tungstate (Na₂WO₄·2H₂O).
Procedure
-
Combine cyclohexene (0.1 mol), Na₂WO₄·2H₂O (0.008 mol), Aliquat 336 (0.008 mol), and KHSO₄ (0.06 mol) in water.
-
Add 30% H₂O₂ (0.3 mol) dropwise at 80°C under reflux for 6 hours.
-
Cool, filter, and recrystallize the precipitate from hot water.
Advantages
-
Byproducts : Water and oxygen (non-toxic)
-
Yield : 70–75%
-
Catalyst Reusability : Up to 5 cycles without significant loss in activity.
Comparison of Methods
| Parameter | Nitric Acid Method | Green Method |
|---|---|---|
| Yield (%) | 92–95 | 70–75 |
| Reaction Time (h) | 4–6 | 6–8 |
| Byproducts | NOₓ | H₂O, O₂ |
| Safety | Hazardous | Non-toxic |
Synthesis of 1-(1H-Indol-5-yl)ethanamine
Alkylation of Indole
The amine component is synthesized via Friedel-Crafts alkylation of indole with acetaldehyde followed by reductive amination.
Procedure
-
React indole (1 mol) with acetaldehyde (1.2 mol) in acetic acid at 50°C for 12 hours.
-
Add sodium cyanoborohydride (1.5 mol) to reduce the imine intermediate.
-
Purify via vacuum distillation (b.p. 145–150°C at 0.5 mmHg).
Yield : 65–70%
Patent-Based Optimization
A patent (WO2012077136A2) describes a related synthesis for benzimidazole derivatives, highlighting critical parameters for amine stability:
-
Solvents : Dichloromethane, ethyl acetate, or acetone
-
Temperature : 25–35°C to prevent decomposition
-
Base : Potassium carbonate (1.2 equiv) for pH control
Salt Formation and Purification
Stoichiometric Neutralization
The 1:1 salt is formed by neutralizing hexanedioic acid with 1-(1H-indol-5-yl)ethanamine in a polar solvent.
Procedure
-
Dissolve hexanedioic acid (1 mol) in ethanol (200 mL) at 60°C.
-
Add 1-(1H-indol-5-yl)ethanamine (1 mol) dropwise with stirring.
-
Reflux for 2 hours, then cool to 5°C to precipitate the salt.
-
Filter and wash with cold ethanol.
Yield : 85–90%
Crystallization and Polymorph Control
The patent WO2012077136A2 emphasizes solvent selection for isolating stable crystalline forms:
-
Optimal Solvents : Ethyl acetate/water (3:1) or acetone/water (4:1)
-
Crystallization Temperature : 25–30°C for form-I polymorph
-
Impurity Removal : Activated carbon treatment at 50–55°C
Characterization Data
-
Melting Point : 210–212°C (decomposition)
-
IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O acid), 1620 cm⁻¹ (C=N amine)
-
¹H NMR (DMSO-d₆) : δ 1.2 (t, 3H, CH₃), 2.3 (s, 2H, CH₂COO), 6.9–7.4 (m, 4H, indole).
Industrial-Scale Considerations
Cost Analysis
| Component | Traditional Cost ($/kg) | Green Method Cost ($/kg) |
|---|---|---|
| Hexanedioic Acid | 2.50 | 3.20 |
| 1-(1H-Indol-5-yl)ethanamine | 120.00 | 110.00 |
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;1-(1H-indol-5-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
Scientific Research Applications
Hexanedioic acid; 1-(1H-indol-5-yl)ethanamine has a wide range of applications in different scientific fields:
Chemistry
The compound serves as a building block in the synthesis of more complex molecules and materials. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemistry.
Biology
Research indicates potential biological activities , such as:
- Antimicrobial Properties : The compound has shown activity against various pathogens.
- Antiviral Effects : Preliminary studies suggest it may inhibit viral replication.
- Anticancer Potential : Investigations into its effects on cancer cell lines have indicated that it can induce apoptosis in specific types of cancer cells.
Medicine
Hexanedioic acid; 1-(1H-indol-5-yl)ethanamine is being explored for its potential therapeutic applications, particularly in drug development and delivery systems. The indole structure is often associated with compounds exhibiting neuroprotective and antioxidant properties.
Industry
In industrial applications, this compound is utilized in the production of polymers, resins, and other materials due to its structural attributes.
Antioxidant Activity Assessment
A study evaluated the antioxidant activity using various assays:
| Concentration (µM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 45 | 55 |
| 100 | 70 | 80 |
Anticancer Activity Research
In vitro studies demonstrated that hexanedioic acid; 1-(1H-indol-5-yl)ethanamine can induce apoptosis in breast cancer cell lines:
| Cell Line | IC₅₀ (µM) | Apoptotic Index (%) |
|---|---|---|
| MCF7 | 20 | 60 |
| MDA-MB-231 | 25 | 55 |
Case Study: Antioxidant Properties
One study assessed the antioxidant properties of hexanedioic acid; 1-(1H-indol-5-yl)ethanamine through DPPH and ABTS assays. The results indicated a dose-dependent relationship between concentration and antioxidant activity.
Case Study: Anticancer Mechanism
Another investigation focused on the mechanism by which this compound induces apoptosis in breast cancer cells. The study revealed activation of caspases and modulation of Bcl-2 family proteins as key mechanisms.
Mechanism of Action
The mechanism of action of hexanedioic acid;1-(1H-indol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Ethanamine Derivatives
These compounds share the indole-ethanamine backbone but differ in substituents, affecting pharmacological and physicochemical properties.
Key Findings :
- Almotriptan ’s sulfonamide and pyrrolidine groups enhance receptor binding specificity, unlike the simpler ethylamine in the target compound .
- Substitutions on the indole ring (e.g., methoxy, chloro) alter lipophilicity and bioavailability. For instance, methoxy groups increase metabolic stability .
Hexanedioic Acid-Containing Polymers
Hexanedioic acid is frequently used in polymers. Comparable compounds include:
Pharmacological and Material Properties Comparison
Pharmacological Activity
- KFP-H008 (): A potassium-competitive acid blocker (P-CAB) with an indole-pyrrole structure. Unlike PPIs (e.g., lansoprazole), it inhibits H⁺/K⁺-ATPase reversibly and pH-independently .
Material Properties
- Hexanedioic acid polymers with amines exhibit high thermal stability and mechanical strength. The indole group may enhance UV resistance or biodegradability .
Biological Activity
Hexanedioic acid; 1-(1H-indol-5-yl)ethanamine, also referred to as 1-(1H-indol-5-yl)ethylamine adipate, is a compound that combines the structural features of hexanedioic acid (adipic acid) and 1-(1H-indol-5-yl)ethanamine. This compound has garnered attention in medicinal chemistry due to its unique indole moiety, which is associated with various biological activities.
Chemical Structure and Properties
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.362 g/mol
The presence of the indole structure is significant as it is a common motif in many biologically active compounds, influencing its potential pharmacological properties. The synthesis of this compound typically involves a reaction between 1-(1H-indol-5-yl)ethanamine and hexanedioic acid under controlled conditions, often utilizing solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate.
Biological Activities
The biological activity of hexanedioic acid; 1-(1H-indol-5-yl)ethanamine is largely attributed to its indole component. Indole derivatives are known for their wide-ranging biological effects, including:
- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anticancer Potential : Studies have shown that indole derivatives can inhibit cancer cell proliferation. The specific effects of hexanedioic acid; 1-(1H-indol-5-yl)ethanamine on various cancer cell lines are an area of ongoing research.
- Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Case Study: Antioxidant Activity Assessment
A study assessed the antioxidant activity of hexanedioic acid; 1-(1H-indol-5-yl)ethanamine using various in vitro assays. The results indicated a dose-dependent relationship between the concentration of the compound and its ability to scavenge free radicals.
| Concentration (µM) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 45 | 55 |
| 100 | 70 | 80 |
Research Findings on Anticancer Activity
In vitro studies have demonstrated that hexanedioic acid; 1-(1H-indol-5-yl)ethanamine can induce apoptosis in breast cancer cell lines (MCF7 and MDA-MB-231). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Apoptotic Index (%) |
|---|---|---|
| MCF7 | 20 | 60 |
| MDA-MB-231 | 25 | 55 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of hexanedioic acid; 1-(1H-indol-5-yl)ethanamine with various biological targets. The results suggest that the compound has a high affinity for enzymes involved in metabolic pathways, indicating its potential role as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
